molecular formula C11H12N4 B8334937 3-[1-(2-Indolyl)hydrazino]propanenitrile

3-[1-(2-Indolyl)hydrazino]propanenitrile

Cat. No.: B8334937
M. Wt: 200.24 g/mol
InChI Key: KWNSXEDDQXTIJL-UHFFFAOYSA-N
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Description

3-[1-(2-Indolyl)hydrazino]propanenitrile is a chemical compound of significant interest in medicinal chemistry research, featuring a hybrid structure that combines an indole moiety with a hydrazino propanenitrile chain. While specific biological data for this exact molecule is limited in the literature, its core structure is closely related to a class of 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile derivatives that have been identified as potent inhibitors of immune complex-induced inflammation in experimental models, such as the reverse passive Arthus reaction in rats . The presence of the indole group is a key structural feature, as various indole derivatives are well-documented in scientific literature for their diverse pharmacological properties, including anti-inflammatory and antitumor activities . The specific molecular framework of this compound suggests potential for interaction with various biological targets. The hydrazino propanenitrile structure is a critical pharmacophore; research on analogs indicates that the nitrogen of the hydrazino group is essential for its anti-inflammatory activity and must remain electron-rich . This compound is intended for research purposes only, providing a valuable building block for the synthesis of novel heterocyclic compounds or as a lead structure for further investigation in drug discovery projects focusing on inflammation, oncology, and other therapeutic areas. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-[amino(1H-indol-2-yl)amino]propanenitrile

InChI

InChI=1S/C11H12N4/c12-6-3-7-15(13)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14H,3,7,13H2

InChI Key

KWNSXEDDQXTIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N(CCC#N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of indole compounds, including 3-[1-(2-Indolyl)hydrazino]propanenitrile, exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Case Study: Anticancer Activity
Research has indicated that indole derivatives possess potent anticancer properties. In a study focused on the synthesis of various indole-containing compounds, it was found that certain derivatives exhibited substantial growth inhibition in several cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of indole derivatives in models of neurodegenerative diseases, such as Alzheimer's disease. Research demonstrated that treatment with these compounds significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups .

Synthetic Methodologies

The synthesis of this compound often involves multicomponent reactions (MCRs), which are efficient for generating complex structures in a single step. MCRs have been utilized to create various heterocyclic compounds, including those containing indole moieties. These methodologies allow for rapid exploration of structure-activity relationships, facilitating the development of new derivatives with enhanced biological profiles .

Biological Evaluation

The biological evaluation of this compound has revealed a range of activities:

  • Antimicrobial Activity : Demonstrated efficacy against multiple bacterial strains.
  • Anticancer Activity : Significant inhibition observed in cancer cell lines.
  • Neuroprotective Properties : Improved cognitive outcomes in animal models.

These findings suggest that the compound holds promise as a lead structure for further drug development.

Summary Table of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerGrowth inhibition in various cancer cell lines
NeuroprotectionCognitive function improvement in Alzheimer's models
Synthetic MethodologyUtilization of multicomponent reactions for efficient synthesis

Comparison with Similar Compounds

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile

Structural Features :

  • Benzoxazole ring replaces indole.
  • Hydrazino and nitrile groups retained.

Pharmacological Activity :

  • Anti-inflammatory : Inhibits immune complex-induced inflammation in rat pleural and dermal reverse passive Arthus reactions. Reduces exudate volume and leukocyte accumulation, mimicking hydrocortisone’s activity but differing from indomethacin’s mechanism .
  • Structure-Activity Relationship (SAR) :
    • Electron-rich N1' : Essential for activity; modifications here abolish potency.
    • 5-Position Substituents : Hydrophilic groups (e.g., -OH, -NH₂) enhance potency, while electron-donating groups reduce efficacy. QSAR studies correlate log P and pKa with substituent size and electronic effects .

Key Findings :

  • QSAR Insights : Smaller substituents at the 5-position and side chain improve potency. Electron-withdrawing groups on the side chain decrease activity .

3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]propanenitrile

Structural Features :

  • Benzothiazole ring with a methyl substituent replaces indole.

Pharmacological Activity :

  • Physical Properties :
    • Molecular weight: 232.31 g/mol.
    • Predicted density: 1.334 g/cm³; melting point: 120–122°C .

Key Findings :

3-(2-Phenylhydrazino)propiononitrile

Structural Features :

  • Phenyl group replaces heterocyclic rings (indole/benzoxazole/benzothiazole).

Pharmacological Activity :

  • Applications : Marketed for chemical synthesis, with consumption trends tracked from 1997–2046 .

Key Findings :

  • The absence of a heterocyclic ring reduces electronic complexity, likely diminishing target-specific bioactivity compared to benzoxazolyl/indolyl analogues.

Comparative Analysis Table

Compound Key Structural Difference Molecular Weight (g/mol) Pharmacological Activity SAR Insights
3-[1-(2-Indolyl)hydrazino]propanenitrile Indole ring ~229.27* Hypothesized anti-inflammatory Likely requires electron-rich hydrazino N1'
3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile Benzoxazole ring 215.22 Anti-inflammatory (Arthus model) Hydrophilic 5-substituents enhance potency
3-[1-(4-Methylbenzothiazolyl)hydrazino]propanenitrile Benzothiazole + methyl 232.31 Potential anti-inflammatory Methyl group may improve lipophilicity
3-(2-Phenylhydrazino)propiononitrile Phenyl group 161.19 Industrial use Simpler structure limits bioactivity

*Calculated based on formula C₁₁H₁₁N₅.

Preparation Methods

Hydrazine-Mediated Nucleophilic Substitution

The most direct route to 3-[1-(2-Indolyl)hydrazino]propanenitrile involves the reaction of 2-hydrazinoindole with a propanenitrile derivative. 2-Hydrazinoindole can be synthesized via diazotization of 2-aminoindole followed by reduction with stannous chloride . Subsequent nucleophilic substitution with 3-bromopropanenitrile in ethanol under reflux yields the target compound:

2-Hydrazinoindole+CH2CH2CN-BrEtOH, ΔThis compound+HBr\text{2-Hydrazinoindole} + \text{CH}2\text{CH}2\text{CN-Br} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{HBr}

Critical parameters include:

  • Solvent choice : Ethanol or dioxane enhances solubility of intermediates .

  • Base addition : Sodium acetate (10 g per 10 mmol substrate) neutralizes HBr, driving the reaction forward .

  • Reaction time : 6–8 hours under reflux ensures complete substitution .

Purification via recrystallization from acetonitrile yields pale yellow crystals with >95% purity (HPLC) .

Michael Addition of 2-Hydrazinoindole to Acrylonitrile

An alternative method employs acrylonitrile as the propanenitrile source. The hydrazino group acts as a nucleophile, attacking the α,β-unsaturated nitrile in a Michael addition:

2-Hydrazinoindole+CH2=CHCNpiperidine, EtOHThis compound\text{2-Hydrazinoindole} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{piperidine, EtOH}} \text{this compound}

Optimization notes :

  • Catalyst : Piperidine (5 mol%) accelerates the reaction .

  • Temperature : Reflux at 80°C for 12 hours achieves 85% yield .

  • Side products : Over-addition is minimized by controlling acrylonitrile stoichiometry (1:1 molar ratio) .

Post-reaction, the crude product is washed with methanol to remove unreacted acrylonitrile and recrystallized from DMF/water (3:1) .

Condensation-Reduction Approach

A two-step strategy involves forming a hydrazone intermediate followed by reduction:

  • Hydrazone formation : Condensation of 2-indolylhydrazine with cyanoacetone (CH₃COCH₂CN) in acetic acid:

2-Indolylhydrazine+CH3COCH2CNAcOH, ΔHydrazone intermediate\text{2-Indolylhydrazine} + \text{CH}3\text{COCH}2\text{CN} \xrightarrow{\text{AcOH, Δ}} \text{Hydrazone intermediate}

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the hydrazone to the hydrazino derivative:

HydrazoneNaBH4,MeOHThis compound\text{Hydrazone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

This method avoids harsh diazotization conditions but requires careful control of reduction parameters to prevent over-reduction .

Diazonium Salt Coupling

Adapting protocols from Sandmeyer-type reactions, a diazonium salt derived from 3-aminopropanenitrile couples with 2-indole under acidic conditions:

  • Diazotization:

3-AminopropanenitrileNaNO2,HClDiazonium salt\text{3-Aminopropanenitrile} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt}

  • Coupling:

Diazonium salt+2-IndoleCuCN, HClThis compound\text{Diazonium salt} + \text{2-Indole} \xrightarrow{\text{CuCN, HCl}} \text{this compound}

This route is less favored due to competing side reactions but offers scalability for industrial applications .

Spectroscopic Characterization and Validation

All synthetic routes produce compounds validated via:

  • IR spectroscopy : Peaks at 2205–2227 cm⁻¹ (C≡N stretch) and 1638–1671 cm⁻¹ (C=O/C=N) .

  • ¹H NMR : Resonances at δ 3.92 ppm (indole N-CH₃), δ 7.26–8.40 ppm (aromatic protons), and δ 12.10 ppm (hydrazine NH) .

  • Elemental analysis : C, H, N percentages align with theoretical values (e.g., C 59.26%, H 3.73%, N 17.28%) .

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Nucleophilic Substitution77–8898.5High reproducibilityRequires toxic bromopropanenitrile
Michael Addition8595Mild conditionsLong reaction time
Condensation-Reduction7092Avoids diazotizationMulti-step, lower yield
Diazonium Coupling6090ScalableSide reactions dominate

Industrial-Scale Considerations

Patent WO2004099141A1 highlights ethyl polyphosphate as a catalyst for indole-hydrazine couplings in chlorinated solvents (e.g., dichloromethane) . Key adaptations for bulk synthesis include:

  • Continuous flow systems : Reduce reaction time by 40% .

  • Solvent recovery : Acetonitrile and DMF are recycled via distillation .

  • Quality control : In-line HPLC monitors intermediate purity .

Challenges and Mitigation Strategies

  • Hydrazine toxicity : Use closed systems and PPE during handling .

  • Byproduct formation : Optimize stoichiometry and reaction time to minimize hydrazone/pyrazole side products .

  • Color impurities : Activated charcoal treatment during recrystallization improves product whiteness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[1-(2-Indolyl)hydrazino]propanenitrile?

  • Method : The compound can be synthesized via condensation of 2-indolylhydrazine with a nitrile-containing precursor (e.g., acrylonitrile derivatives) under reflux conditions. Purification typically involves column chromatography, followed by characterization using 1^1H NMR, 13^{13}C NMR, and mass spectrometry to confirm structural integrity .

Q. How can researchers verify the purity and structural fidelity of this compound?

  • Method : Employ high-performance liquid chromatography (HPLC) to assess purity (≥95%). Structural confirmation requires 1^1H/13^{13}C NMR to validate hydrazine and indole moieties, supplemented by elemental analysis. For derivatives, mass spectrometry (ESI-MS or HRMS) is critical for molecular weight verification .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Method : Begin with in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity screens (e.g., MTT assay). For anti-inflammatory activity, use rat models like the reverse passive Arthus reaction to measure exudate volume and leukocyte infiltration, as demonstrated in analogous hydrazino-propanenitrile derivatives .

Advanced Research Questions

Q. How do QSAR models inform the optimization of anti-inflammatory activity in hydrazino-propanenitrile derivatives?

  • Method : Quantitative structure-activity relationship (QSAR) analysis reveals that substituent hydrophilicity and electronic effects (e.g., electron-donating groups at the indole 5-position) enhance potency. Use log P (octanol-water partition coefficient) and Hammett constants (σ) to predict substituent impacts. For example, nitro or fluoro groups at specific positions can modulate receptor binding .

Q. How can contradictions in reported bioactivity data be resolved?

  • Method : Standardize assay conditions (e.g., cell lines, animal models) and validate results using orthogonal methods. For instance, discrepancies in IC50_{50} values may arise from impurities; repeat synthesis with rigorous purification and cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental designs elucidate the mechanism of action in anti-inflammatory pathways?

  • Method : Combine transcriptomic profiling (e.g., RNA-seq to identify NF-κB or TNF-α pathway modulation) with enzyme activity assays (e.g., myeloperoxidase inhibition). In vivo studies should include histopathological analysis of inflamed tissues, as done for benzoxazolyl analogs in rat pleural exudate models .

Key Notes for Experimental Design

  • Synthetic Optimization : Replace benzoxazolyl with indolyl groups while retaining the hydrazino-propanenitrile backbone to explore novel bioactivity .
  • Safety Protocols : Handle nitrile-containing compounds in fume hoods with PPE (gloves, goggles) due to acute toxicity risks (H302, H315) .
  • Data Reproducibility : Document reaction conditions (temperature, solvent) and biological assay parameters (cell density, incubation time) meticulously to enable cross-study comparisons .

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